

# synthesis of vinyl laurate from lauric acid

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## Compound of Interest

Compound Name: Vinyl laurate

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An In-depth Technical Guide to the Synthesis of **Vinyl Laurate** from Lauric Acid

## Introduction

**Vinyl laurate**, the vinyl ester of lauric acid, is a valuable monomer used in the production of polymers and copolymers. Its long alkyl chain imparts properties such as internal plasticization and hydrophobicity to polymers like polyvinyl chloride (PVC) and starch-based plastics.[1][2] It also serves as an acyl donor in various enzymatic and chemical syntheses.[3] This guide provides a comprehensive overview of the primary chemical routes for synthesizing **vinyl laurate** from lauric acid, focusing on transvinylation with vinyl acetate and direct vinylation with acetylene. Detailed experimental protocols, quantitative data, and process visualizations are provided for researchers and chemical development professionals.

## Primary Synthesis Route 1: Transvinylation with Vinyl Acetate

The most common laboratory and industrial method for producing **vinyl laurate** is through a transvinylation (or vinyl interchange) reaction between lauric acid and vinyl acetate.[1] This equilibrium-driven reaction involves the exchange of the vinyl group from vinyl acetate to lauric acid, forming **vinyl laurate** and acetic acid.[4] The reaction is typically catalyzed by mercury or palladium salts.[1][5]

Reaction Principle:  $\text{CH}_3(\text{CH}_2)_{10}\text{COOH} + \text{CH}_2=\text{CHOOCCH}_3 \rightleftharpoons \text{CH}_3(\text{CH}_2)_{10}\text{COOCH}=\text{CH}_2 + \text{CH}_3\text{COOH}$  (Lauric Acid + Vinyl Acetate  $\rightleftharpoons$  **Vinyl Laurate** + Acetic Acid)

To drive the equilibrium towards the product, a large excess of vinyl acetate is typically used, and the by-product, acetic acid, can be removed during the reaction.[1][6]

## Catalysis

- **Mercury-Based Catalysts:** A combination of a mercury(II) salt, such as mercuric acetate ( $\text{Hg}(\text{OAc})_2$ ), and a strong acid like sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or perchloric acid ( $\text{HClO}_4$ ) is a highly effective catalyst system.[4][6][7] While efficient, the toxicity of mercury compounds has led to a decline in their use.[5]
- **Palladium-Based Catalysts:** Palladium complexes, such as those formed from palladium(II) acetate and bidentate ligands like 2,2'-bipyridyl, are used as less toxic alternatives.[5][8] These catalysts are effective but can be prone to deactivation.[9]

## Experimental Protocols

**Protocol 1: Mercury-Catalyzed Synthesis** This protocol is a composite based on procedures detailed in Organic Syntheses and other sources.[4][7][10]

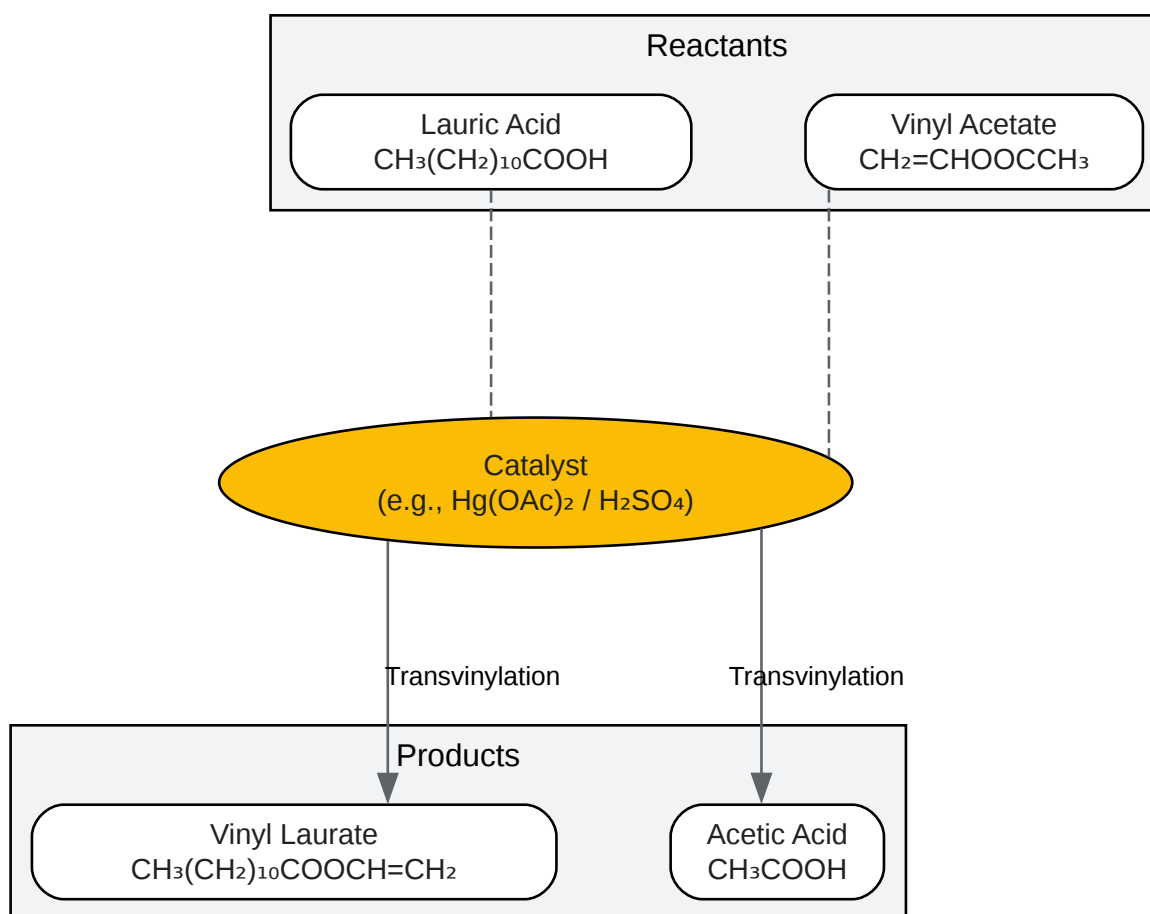
- **Reaction Setup:** In a three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge lauric acid (e.g., 0.4 moles, 80 g) and a significant molar excess of freshly distilled vinyl acetate (e.g., 6 moles per mole of acid; 2.4 moles, 206 g).[4]
- **Dissolution & Catalyst Addition:** Warm the mixture gently to dissolve the lauric acid. Add mercuric acetate (e.g., 2% of the weight of lauric acid; 1.6 g). Stir the mixture for 30 minutes under a nitrogen stream at ambient temperature.[4][7]
- **Acid Co-Catalyst Addition:** Carefully add a catalytic amount of 100% sulfuric acid dropwise (e.g., 0.15 mL).[4]
- **Reaction:** Heat the solution under reflux (pot temperature should not exceed  $125^\circ\text{C}$ ) for approximately 3 hours.[4][7]
- **Neutralization:** Cool the mixture to room temperature and add sodium acetate (e.g., 0.83 g of trihydrate) to neutralize the sulfuric acid catalyst.[4]
- **Purification:**

- Recover excess vinyl acetate by distillation at atmospheric pressure.[4]
- The remaining crude product is distilled under reduced pressure (e.g., 10 mm Hg or lower).[4]
- Collect the **vinyl laurate** fraction, which distills at 142–143°C/10 mm.[4]
- Residual acid can be neutralized with sodium bicarbonate before the final distillation.[4]

## Data Presentation: Transvinylation Reactions

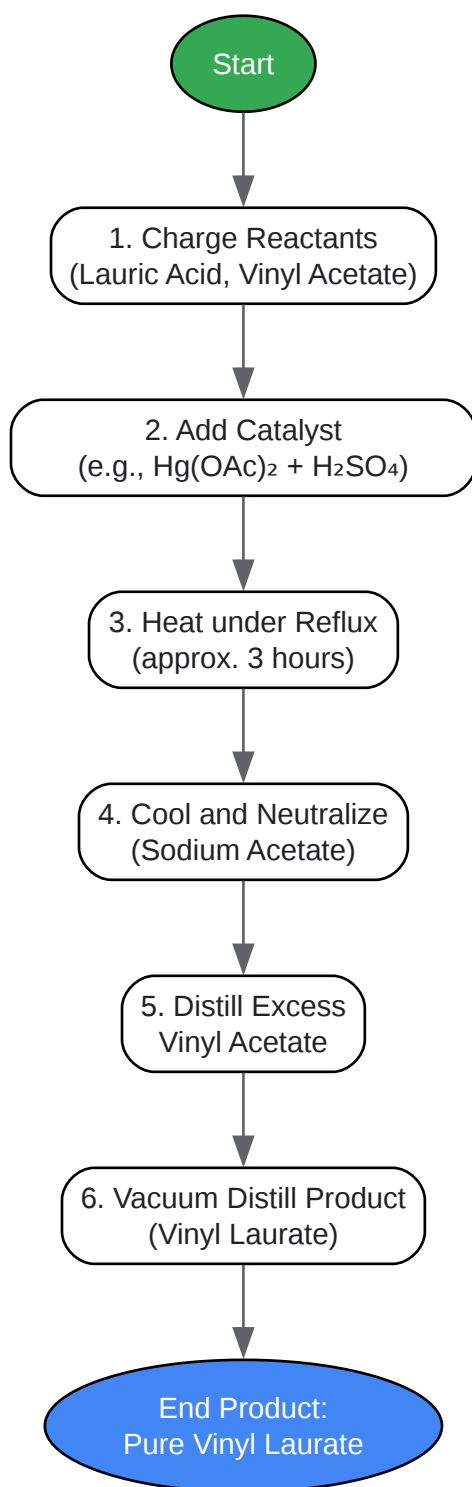
| Reactant (Lauric Acid) | Reactant (Vinyl Acetate) | Catalyst System  | Temp.  | Time   | Conversion/Yield          | Reference |
|------------------------|--------------------------|--|--------|--------|---------------------------|-----------|
| 0.1 mole (20 g)        | 51.5 g                   | 0.4 g Hg(OAc) <sub>2</sub> ,<br>2 drops H <sub>2</sub> SO <sub>4</sub>                           | Reflux | 3 h    | Not specified             | [7]       |
| 0.4 mole (80 g)        | 2.4 moles (206 g)        | 1.6 g Hg(OAc) <sub>2</sub> ,<br>0.15 mL H <sub>2</sub> SO <sub>4</sub>                           | Reflux | 3 h    | 89-92% Yield              | [4]       |
| 2 moles (400 g)        | 24 moles (2064 g)        | 2.2 g Hg(OAc) <sub>2</sub> ,<br>0.6 mL fuming H <sub>2</sub> SO <sub>4</sub> , 0.2 g Cu resinate | 30°C   | 5 days | 94% Conversion, 95% Yield | [11]      |

## Visualization: Transvinylation Workflow & Pathway



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Caption: Chemical pathway for the synthesis of **vinyl laurate** via transvinylation.



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Caption: General experimental workflow for mercury-catalyzed transvinylation.

## Primary Synthesis Route 2: Direct Vinylation with Acetylene

An alternative industrial method involves the direct reaction of lauric acid with acetylene gas (C<sub>2</sub>H<sub>2</sub>).<sup>[4]</sup> This process is often performed continuously at elevated temperatures using zinc or cadmium salts of the carboxylic acid as catalysts.<sup>[12]</sup> While less convenient for small-scale lab work, it avoids the use of vinyl acetate and mercury.<sup>[4]</sup>

Reaction Principle: CH<sub>3</sub>(CH<sub>2</sub>)<sub>10</sub>COOH + HC≡CH → CH<sub>3</sub>(CH<sub>2</sub>)<sub>10</sub>COOCH=CH<sub>2</sub> (Lauric Acid + Acetylene → **Vinyl Laurate**)

### Catalysis

The reaction is catalyzed by the molten zinc or cadmium salt of lauric acid (zinc laurate or cadmium laurate). The process often involves passing acetylene gas, saturated with water, through the molten catalyst and feeding in lauric acid simultaneously.<sup>[12]</sup>

### Experimental Protocol

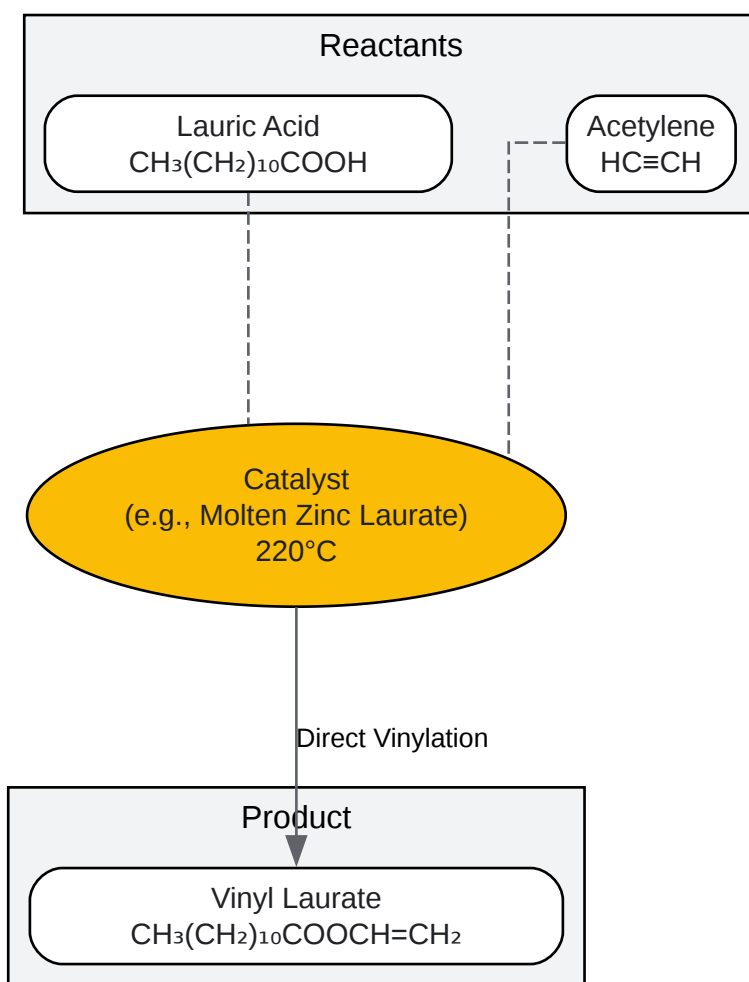
Protocol 2: Continuous Acetylene Vinylation This protocol is based on a continuous process described in patent literature.<sup>[12]</sup>

- **Catalyst Preparation:** Prepare a catalyst melt consisting of 80% zinc laurate and 20% lauric acid in a suitable reaction vessel equipped with a gas inlet, heater, and condenser.
- **Reaction Conditions:** Heat the catalyst melt to 220°C.
- **Reactant Feed:** Continuously feed lauric acid (e.g., 50 g per hour) into the reaction chamber through the gas input tube. Simultaneously, bubble acetylene gas saturated with water (e.g., 130-150 liters per hour) through the molten catalyst.
- **Product Collection:** The **vinyl laurate** product is carried out of the reactor with the excess acetylene gas. Condense the product from the escaping gas mixture using a separator (e.g., a U-shaped tube with Raschig rings).
- **Analysis:** The condensate contains **vinyl laurate** and unreacted lauric acid, which can be separated.

## Data Presentation: Direct Vinylation Reactions

| Catalyst                          | Lauric Acid Feed | Acetylene Feed | Temp. | Product Output (per hour)                | Yield (re: Lauric Acid) | Reference |
|-----------------------------------|------------------|----------------|-------|--|-------------------------|-----------|
| 80% Zinc Laurate, 20% Lauric Acid | 50 g/h           | 130-150 L/h    | 220°C | 46 g Vinyl Laurate, 8 g Lauric Acid      | 98%                     | [12]      |
| Pure Zinc Laurate                 | 50.1 g/h         | 155 L/h        | 220°C | 41.7 g Vinyl Laurate, 12.4 g Lauric Acid | 98%                     | [12]      |
| Cadmium Laurate                   | 50 g/h           | Not specified  | 220°C | 40 g Vinyl Laurate                       | Not specified           | [12]      |

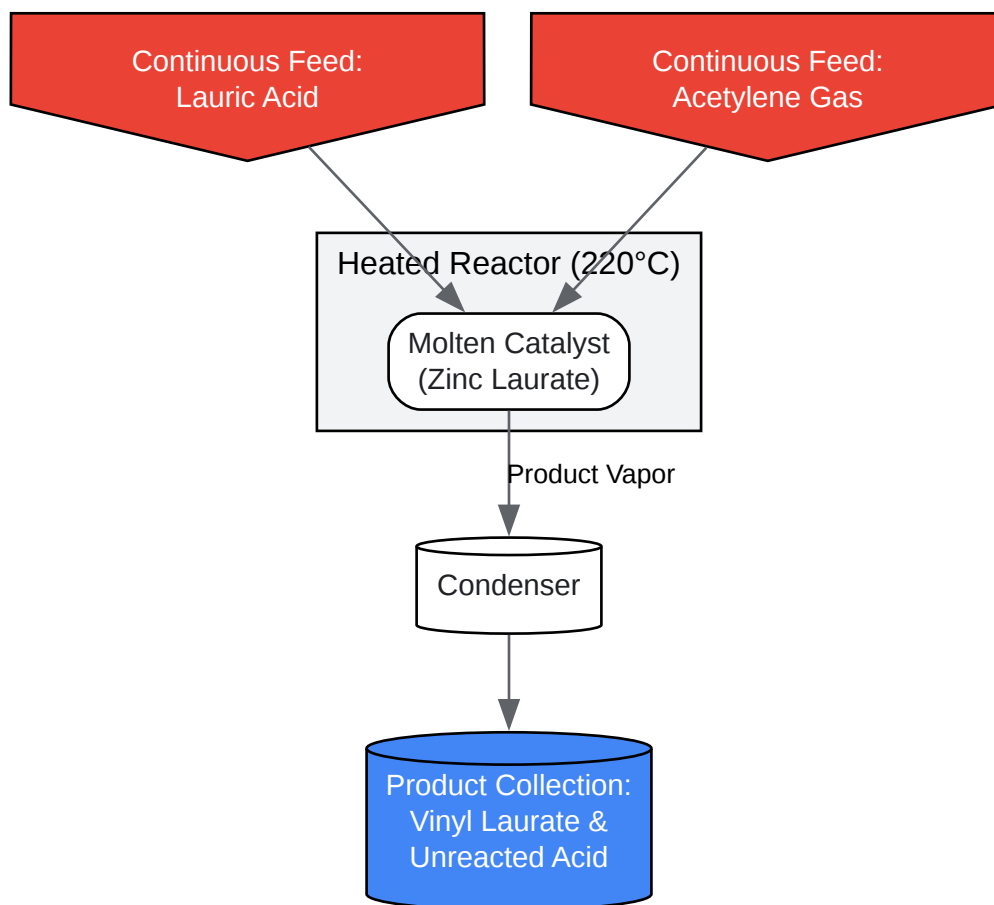
## Visualization: Direct Vinylation Workflow & Pathway



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Caption: Chemical pathway for the synthesis of **vinyl laurate** via direct vinylation.





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